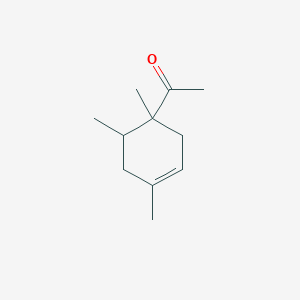
N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine: is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse biological and therapeutic effects
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine typically involves a multi-step process. One common method includes the Mannich reaction followed by a Michael addition reaction. The Mannich reaction involves the condensation of formaldehyde, a secondary amine (morpholine), and a compound containing an active hydrogen atom. The Michael addition reaction then introduces the nitro group to the pyrimidine ring under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy can help in monitoring the reaction progress and ensuring the quality of the final product .
化学反応の分析
Types of Reactions: N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
科学的研究の応用
N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes involved in neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor and in the production of surface-active agents.
作用機序
The mechanism of action of N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects. For example, it may inhibit enzymes involved in the progression of Alzheimer’s disease, offering potential therapeutic interventions .
類似化合物との比較
N-(3-morpholinopropyl)piperazine: Another morpholine derivative with similar biological activities.
N-(3-morpholinopropyl)acrylamide: Known for its potential therapeutic and industrial applications.
3-(N-morpholino)propanesulfonic acid: Used as a buffering agent in biological and biochemical studies.
Uniqueness: N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine stands out due to its unique combination of a morpholine ring, a nitro group, and a pyrimidine ringIts ability to inhibit specific enzymes and its potential therapeutic effects make it a valuable compound for further research and development .
特性
分子式 |
C11H17N5O3 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
N-(3-morpholin-4-ylpropyl)-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C11H17N5O3/c17-16(18)10-8-13-11(14-9-10)12-2-1-3-15-4-6-19-7-5-15/h8-9H,1-7H2,(H,12,13,14) |
InChIキー |
UXEXMMMKBUDPOA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC2=NC=C(C=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile](/img/structure/B8613029.png)

![3-Methyl-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B8613041.png)







